molecular formula C13H21NO B12507331 2-Amino-3-(4-tert-butylphenyl)propan-1-ol

2-Amino-3-(4-tert-butylphenyl)propan-1-ol

Cat. No.: B12507331
M. Wt: 207.31 g/mol
InChI Key: YEGLJTBUJZHJCW-UHFFFAOYSA-N
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Description

2-Amino-3-(4-tert-butylphenyl)propan-1-ol is an organic compound with the molecular formula C13H21NO It is a derivative of phenylpropanolamine, featuring a tert-butyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-tert-butylphenyl)propan-1-ol typically involves the reaction of 4-tert-butylbenzaldehyde with nitroethane to form 4-tert-butylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agents and reaction conditions may vary to optimize yield and purity. Common industrial practices include the use of catalytic hydrogenation for the reduction step, which can be more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-tert-butylphenyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-3-(4-tert-butylphenyl)propan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-tert-butylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4-tert-butylphenyl)propan-1-ol is unique due to the presence of both the amino and hydroxyl groups, along with the bulky tert-butyl group. This combination of functional groups and steric effects makes it a valuable compound for various chemical reactions and applications .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-amino-3-(4-tert-butylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)8-12(14)9-15/h4-7,12,15H,8-9,14H2,1-3H3

InChI Key

YEGLJTBUJZHJCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(CO)N

Origin of Product

United States

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